![molecular formula C9H6ClN3 B1450131 4-Chloro-1-methyl-1H-indazole-3-carbonitrile CAS No. 1015846-56-6](/img/structure/B1450131.png)
4-Chloro-1-methyl-1H-indazole-3-carbonitrile
Overview
Description
4-Chloro-1-methyl-1H-indazole-3-carbonitrile (CMCI) is a heterocyclic compound that has been widely studied in the scientific community. It has been used in a variety of applications, including synthetic organic chemistry, drug discovery, and analytical chemistry. CMCI is an important building block in the synthesis of various organic compounds and has been used in a variety of laboratory experiments. In addition, CMCI has been studied for its potential biological applications, such as its potential as an anti-inflammatory agent and its ability to modulate cell cycle progression.
Scientific Research Applications
Anti-Inflammatory Agents
Indazole derivatives have been found to possess significant anti-inflammatory properties . For instance, certain 2,3-disubstituted tetrahydro-2H-indazoles have shown promising results in in vivo anti-inflammatory potential in different experimental models .
Antimicrobial Agents
Indazole-based compounds have demonstrated antimicrobial activities, making them potential candidates for the development of new antimicrobial drugs .
Anti-HIV Agents
Some indazole derivatives have shown anti-HIV activities, suggesting their potential use in the treatment of HIV .
Anticancer Agents
Indazole derivatives have been found to exhibit anticancer properties. For example, a compound named “3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide” was able to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .
Hypoglycemic Agents
Indazole derivatives have also been found to possess hypoglycemic activities, suggesting their potential use in the treatment of diabetes .
Antiprotozoal Agents
Indazole-based compounds have demonstrated antiprotozoal activities, making them potential candidates for the development of new antiprotozoal drugs .
Mechanism of Action
Target of Action
Indazole derivatives have been known to inhibit, regulate, and modulate kinases such as chk1, chk2, and the cell volume-regulated human kinase h-sgk . These kinases play a crucial role in cell cycle regulation and volume control, respectively .
Mode of Action
It can be inferred from related compounds that it may interact with its targets (such as the aforementioned kinases) to inhibit their activity . This inhibition could lead to changes in cell cycle progression or cell volume regulation .
Biochemical Pathways
Given its potential interaction with kinases, it may affect pathways related to cell cycle regulation and cell volume control . The downstream effects of these pathway alterations would depend on the specific cellular context.
Pharmacokinetics
Its physical properties such as a predicted boiling point of 3558±220 °C and a predicted density of 135±01 g/cm3 may influence its pharmacokinetic properties.
Result of Action
Based on the potential targets and mode of action, it can be inferred that this compound may lead to changes in cell cycle progression or cell volume regulation .
properties
IUPAC Name |
4-chloro-1-methylindazole-3-carbonitrile | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6ClN3/c1-13-8-4-2-3-6(10)9(8)7(5-11)12-13/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDDAWSGEOSMNFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=CC=C2)Cl)C(=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20650985 | |
Record name | 4-Chloro-1-methyl-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.62 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-1-methyl-1H-indazole-3-carbonitrile | |
CAS RN |
1015846-56-6 | |
Record name | 4-Chloro-1-methyl-1H-indazole-3-carbonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20650985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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